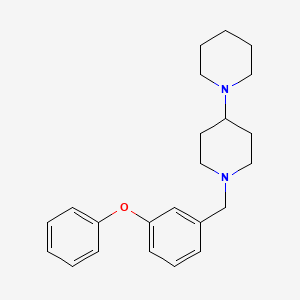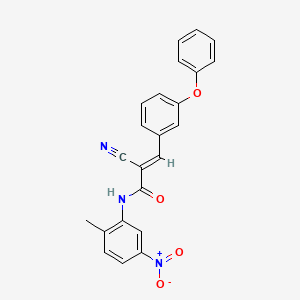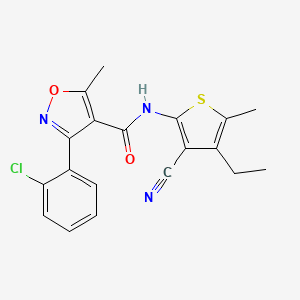
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of Pyrazole Rings: The starting materials, 1,5-dimethyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole, are synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reaction: The pyrazole rings are then coupled through a propenamide linker using a condensation reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial for maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1H-Pyrazol-4-yl)-N~1~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propenamide
- (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N~1~-(1H-pyrazol-4-yl)-2-propenamide
Uniqueness
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the pyrazole rings and the presence of the propenamide linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19N5O |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C14H19N5O/c1-9-14(11(3)19(5)17-9)16-13(20)7-6-12-8-15-18(4)10(12)2/h6-8H,1-5H3,(H,16,20)/b7-6+ |
InChI Key |
SDSNMXNXWIKGNQ-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)C)C |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14921813.png)

![(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B14921817.png)
![4-bromo-N,1-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B14921824.png)
![N'-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B14921832.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14921840.png)
![methyl (2Z)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14921843.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14921851.png)
![2-Methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate](/img/structure/B14921855.png)


![21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one](/img/structure/B14921884.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B14921887.png)
